N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide
Description
“N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide” is a synthetic organic compound that features a cyclohexyl group, a hydroxypropan-2-yl group, and a pyrazolyl acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(10-18,11-5-3-2-4-6-11)16-13(19)9-12-7-8-15-17-12/h7-8,11,18H,2-6,9-10H2,1H3,(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVRAFWTBUEGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCCCC1)NC(=O)CC2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as 1,3-diketone, the pyrazole ring can be formed through cyclization with hydrazine.
Introduction of the acetamide group: The pyrazole derivative can be reacted with bromoacetic acid or its derivatives to introduce the acetamide group.
Addition of the cyclohexyl group: The final step might involve the addition of the cyclohexyl group through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with pyrazole rings can interact with enzymes or receptors, influencing various biochemical pathways. The cyclohexyl and hydroxypropan-2-yl groups might enhance the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide: Lacks the cyclohexyl group.
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-3-yl)acetamide: Different position of the pyrazole ring substitution.
Uniqueness
The presence of the cyclohexyl group in “N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(1H-pyrazol-5-yl)acetamide” might confer unique steric and electronic properties, potentially leading to distinct biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
